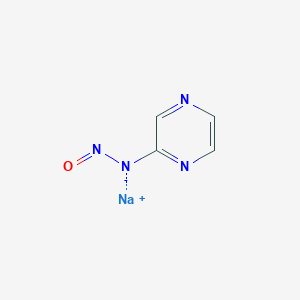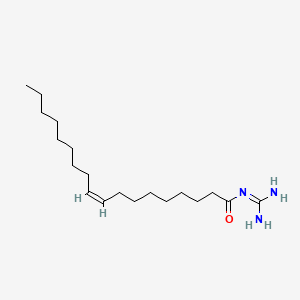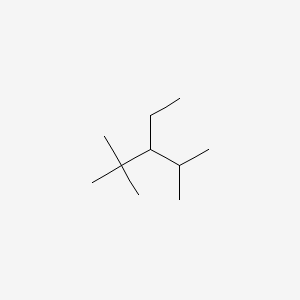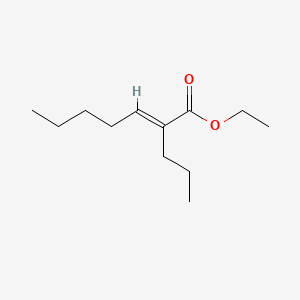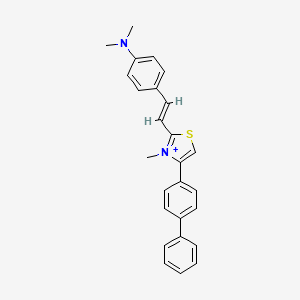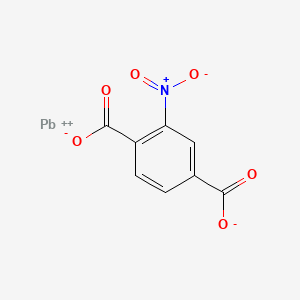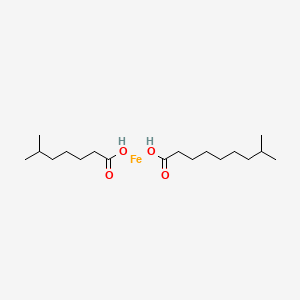
(Isodecanoato-O)(isooctanoato-O)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is a coordination compound consisting of iron coordinated with isodecanoic acid and isooctanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) typically involves the reaction of iron salts with isodecanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as follows:
FeCl3+C9H19COOH+C8H17COOH→Fe(C9H19COO)(C8H17COO)+3HCl
Industrial Production Methods
In industrial settings, the production of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The ligands (isodecanoic acid and isooctanoic acid) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: Iron oxides such as iron(III) oxide.
Reduction: Iron(II) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biology and Medicine:
Industry: The compound is used in the production of coatings, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) involves its ability to coordinate with various substrates, facilitating chemical reactions. The iron center acts as a Lewis acid, activating the substrates and enabling their transformation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Iron,(octanoato-O)(decanoato-O)-(9CI)
- Iron,(nonanoato-O)(heptanoato-O)-(9CI)
- Iron,(hexanoato-O)(undecanoato-O)-(9CI)
Uniqueness
Iron,(isodecanoato-O)(isooctanoato-O)-(9CI) is unique due to its specific combination of isodecanoic acid and isooctanoic acid ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
94020-90-3 |
|---|---|
Fórmula molecular |
C18H36FeO4 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
iron;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Fe/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
LRWFABVBILISHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
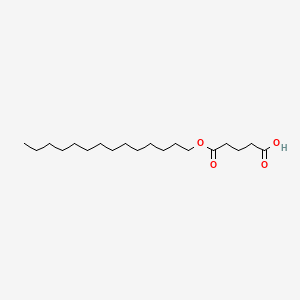
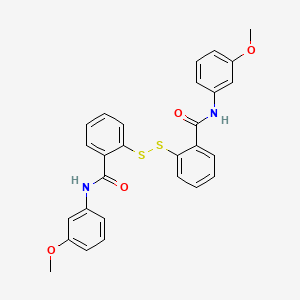

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
